4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydrazinylidene groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of hydrazinylidene and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
556104-29-1 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-[[4-[2-hydroxyethyl(methyl)amino]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C15H17N3O2/c1-18(10-11-19)14-6-2-12(3-7-14)16-17-13-4-8-15(20)9-5-13/h2-9,19-20H,10-11H2,1H3 |
InChI Key |
CNVHVCLLGAWVDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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